Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate
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Overview
Description
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate is an organic compound with a complex structure that includes an amino group, a methylsulfanyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate typically involves multiple steps. One common method includes the reaction of 3-(methylsulfanyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction mixture is then subjected to esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(methylthio)propanoate: Similar structure but lacks the amino group.
3-(Methylsulfonyl)propanoic acid methyl ester: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate is unique due to the presence of both an amino group and a methylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate, with the CAS number 1213330-67-6, is an organic compound characterized by its unique structure that includes an amino group, a methylsulfanyl group, and a phenyl moiety. This combination of functional groups imparts distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biological research.
- Molecular Formula : C₁₁H₁₅NO₂S
- Molecular Weight : 225.31 g/mol
- IUPAC Name : methyl (3S)-3-amino-3-(3-methylsulfanylphenyl)propanoate
- InChI Key : XZGFZYZEOTXDME-JTQLQIEISA-N
The compound's structure allows it to participate in various chemical reactions, such as oxidation and reduction, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The amino group can form hydrogen bonds with biological targets, while the phenyl and methylsulfanyl groups facilitate hydrophobic interactions. These interactions can modulate various biochemical pathways, influencing cellular processes such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria.
- Anticancer Potential : Research indicates that it may have effects on cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro tests have shown that this compound demonstrates significant antibacterial activity against Gram-positive bacteria. The compound's efficacy was assessed using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics.
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at micromolar concentrations, it significantly reduced cell viability in breast cancer and prostate cancer cells, suggesting potential as a lead compound in anticancer drug development.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress is linked to apoptosis pathways, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 3-(methylthio)propanoate | Lacks amino group | Limited biological activity |
3-(Methylsulfonyl)propanoic acid methyl ester | Contains sulfonyl instead of sulfanyl | Antimicrobial properties documented |
Methyl (S)-2-amino-2-methyl-3-hydroxypropanoate | Similar backbone but different substituents | Known for neuroprotective effects |
The presence of both amino and methylsulfanyl groups in this compound distinguishes it from other compounds, enhancing its potential applications in medicinal chemistry.
Properties
CAS No. |
1213330-67-6 |
---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-methylsulfanylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)7-10(12)8-4-3-5-9(6-8)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
XZGFZYZEOTXDME-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)SC)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)SC)N |
Origin of Product |
United States |
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